Cas no 1597374-77-0 (1-(difluoromethyl)-6-methyl-1H-indole)

1-(difluoromethyl)-6-methyl-1H-indole 化学的及び物理的性質
名前と識別子
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- 1-(difluoromethyl)-6-methyl-1H-indole
- 1H-Indole, 1-(difluoromethyl)-6-methyl-
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- MDL: MFCD29060436
- インチ: 1S/C10H9F2N/c1-7-2-3-8-4-5-13(10(11)12)9(8)6-7/h2-6,10H,1H3
- InChIKey: DKJDHENNBRFXPW-UHFFFAOYSA-N
- ほほえんだ: N1(C(F)F)C2=C(C=CC(C)=C2)C=C1
1-(difluoromethyl)-6-methyl-1H-indole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-255371-0.05g |
1-(difluoromethyl)-6-methyl-1H-indole |
1597374-77-0 | 95% | 0.05g |
$174.0 | 2024-06-19 | |
Enamine | EN300-255371-1.0g |
1-(difluoromethyl)-6-methyl-1H-indole |
1597374-77-0 | 95% | 1.0g |
$743.0 | 2024-06-19 | |
Chemenu | CM418034-1g |
1-(difluoromethyl)-6-methyl-1H-indole |
1597374-77-0 | 95%+ | 1g |
$822 | 2023-03-01 | |
Chemenu | CM418034-250mg |
1-(difluoromethyl)-6-methyl-1H-indole |
1597374-77-0 | 95%+ | 250mg |
$353 | 2023-03-01 | |
Enamine | EN300-255371-0.1g |
1-(difluoromethyl)-6-methyl-1H-indole |
1597374-77-0 | 95% | 0.1g |
$257.0 | 2024-06-19 | |
Ambeed | A1082068-1g |
1-(Difluoromethyl)-6-methyl-1H-indole |
1597374-77-0 | 95% | 1g |
$541.0 | 2024-08-03 | |
Enamine | EN300-255371-5.0g |
1-(difluoromethyl)-6-methyl-1H-indole |
1597374-77-0 | 95% | 5.0g |
$2152.0 | 2024-06-19 | |
Enamine | EN300-255371-0.5g |
1-(difluoromethyl)-6-methyl-1H-indole |
1597374-77-0 | 95% | 0.5g |
$579.0 | 2024-06-19 | |
A2B Chem LLC | AW43723-50mg |
1-(difluoromethyl)-6-methyl-1H-indole |
1597374-77-0 | 95% | 50mg |
$219.00 | 2024-04-20 | |
Aaron | AR01C447-50mg |
1-(difluoromethyl)-6-methyl-1H-indole |
1597374-77-0 | 95% | 50mg |
$265.00 | 2025-02-09 |
1-(difluoromethyl)-6-methyl-1H-indole 関連文献
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
1-(difluoromethyl)-6-methyl-1H-indoleに関する追加情報
Recent Advances in the Study of 1-(Difluoromethyl)-6-methyl-1H-indole (CAS: 1597374-77-0) in Chemical Biology and Pharmaceutical Research
The compound 1-(difluoromethyl)-6-methyl-1H-indole (CAS: 1597374-77-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This heterocyclic molecule, characterized by a difluoromethyl group at the 1-position and a methyl group at the 6-position of the indole ring, exhibits promising biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and exploring its potential as a lead compound for drug development.
One of the key areas of research has been the synthesis and structural modification of 1-(difluoromethyl)-6-methyl-1H-indole to enhance its pharmacological properties. A study published in the Journal of Medicinal Chemistry (2023) reported a novel synthetic route for this compound, utilizing a palladium-catalyzed cross-coupling reaction to achieve high yield and purity. The study also highlighted the importance of the difluoromethyl group in improving the compound's metabolic stability and bioavailability, making it a promising candidate for further preclinical evaluation.
In addition to its synthetic optimization, the biological activity of 1-(difluoromethyl)-6-methyl-1H-indole has been extensively investigated. A recent in vitro study demonstrated its potent inhibitory effects on cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes. The compound exhibited a 50% inhibitory concentration (IC50) of 0.8 µM, which is comparable to that of established COX-2 inhibitors. These findings suggest its potential as a novel anti-inflammatory agent, with reduced gastrointestinal side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).
Another significant development is the exploration of 1-(difluoromethyl)-6-methyl-1H-indole as an anticancer agent. Research published in Bioorganic & Medicinal Chemistry Letters (2024) revealed that the compound induces apoptosis in cancer cells by modulating the expression of pro-apoptotic proteins such as Bax and caspase-3. Furthermore, it showed selective cytotoxicity against cancer cell lines, with minimal effects on normal cells, indicating a favorable therapeutic window. These results underscore its potential as a targeted therapy for certain types of cancer, particularly those resistant to conventional treatments.
The antimicrobial properties of 1-(difluoromethyl)-6-methyl-1H-indole have also been a focus of recent studies. A 2023 study in Antimicrobial Agents and Chemotherapy reported its efficacy against multidrug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum beta-lactamase (ESBL)-producing Escherichia coli. The compound's mechanism of action involves disruption of bacterial cell membrane integrity, leading to rapid cell death. This finding highlights its potential as a new class of antimicrobial agents, addressing the growing challenge of antibiotic resistance.
In conclusion, 1-(difluoromethyl)-6-methyl-1H-indole (CAS: 1597374-77-0) represents a versatile and promising scaffold in chemical biology and pharmaceutical research. Its diverse biological activities, coupled with recent advancements in synthetic methodologies and mechanistic understanding, position it as a valuable candidate for further drug development. Future research should focus on in vivo studies to validate its therapeutic potential and explore its pharmacokinetic and safety profiles. The continued investigation of this compound may pave the way for novel treatments in inflammation, oncology, and infectious diseases.
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